N,N'-bis(4-bromophenyl)propanediamide N,N'-bis(4-bromophenyl)propanediamide
Brand Name: Vulcanchem
CAS No.: 105678-71-5
VCID: VC20741784
InChI: InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
SMILES: C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br
Molecular Formula: C15H12Br2N2O2
Molecular Weight: 412.08 g/mol

N,N'-bis(4-bromophenyl)propanediamide

CAS No.: 105678-71-5

VCID: VC20741784

Molecular Formula: C15H12Br2N2O2

Molecular Weight: 412.08 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(4-bromophenyl)propanediamide - 105678-71-5

Description

What is N,N'-bis(4-bromophenyl)propanediamide?

N,N'-bis(4-bromophenyl)propanediamide is a chemical compound with the molecular formula C15H12Br2N2O2C_{15}H_{12}Br_2N_2O_2
. It consists of two 4-bromophenyl groups attached to a propanediamide backbone, which classifies it as an amide.

Synthesis

The synthesis of N,N'-bis(4-bromophenyl)propanediamide typically involves specific chemical methods. While the exact synthesis methods are not detailed in the provided search results, similar compounds can be synthesized through regioselective methods . For instance, a reactant-directed regioselective synthetic method was found to be high yielding and reliable for the synthesis of V-shaped 2,9-bis(6-(4-halophenyl)-1,2,4-triazin-3-yl)-1,10-phenanthrolines .

Reactivity

The presence of bromine atoms in N,N'-bis(4-bromophenyl)propanediamide enhances its reactivity. These bromine atoms contribute to the compound's ability to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. The bromo functional groups enable the compound to extend its conjugation via Suzuki, Yamamoto, or Stille coupling reactions .

Biological Activity

Research indicates that N,N'-bis(4-bromophenyl)propanediamide exhibits notable biological activities and has been studied for its potential as an antimicrobial and anticancer agent.

CAS No. 105678-71-5
Product Name N,N'-bis(4-bromophenyl)propanediamide
Molecular Formula C15H12Br2N2O2
Molecular Weight 412.08 g/mol
IUPAC Name N,N'-bis(4-bromophenyl)propanediamide
Standard InChI InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Standard InChIKey PRVAKTGWODYESP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br
PubChem Compound 2306420
Last Modified Jul 17 2023

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